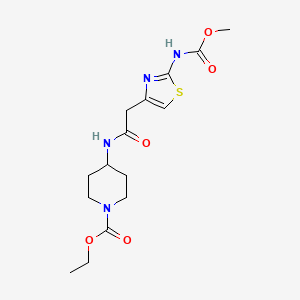

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate

Descripción

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with:

- An ethyl carboxylate ester at position 1.

- An acetamido group at position 4, linked to a thiazole ring.

- A methoxycarbonylamino (-NHCO₂Me) substituent on the thiazole moiety.

This structure combines pharmacologically relevant motifs: the piperidine scaffold is common in CNS-targeting drugs, while the thiazole ring and carbamate group are associated with bioactivity in antimicrobial or kinase-inhibiting agents.

Propiedades

IUPAC Name |

ethyl 4-[[2-[2-(methoxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O5S/c1-3-24-15(22)19-6-4-10(5-7-19)16-12(20)8-11-9-25-13(17-11)18-14(21)23-2/h9-10H,3-8H2,1-2H3,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQGECVINFBNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties. Additionally, the compound’s interaction with proteins involved in inflammatory pathways suggests its potential as an anti-inflammatory agent. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate affects various types of cells and cellular processes. In bacterial cells, it disrupts essential enzymatic functions, leading to cell death. In mammalian cells, the compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune response. This modulation can result in altered gene expression and changes in cellular metabolism, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate involves binding interactions with specific biomolecules. The compound binds to the active sites of target enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects, such as reduced production of inflammatory mediators or disruption of bacterial cell wall synthesis. Additionally, the compound may influence gene expression by modulating transcription factors or signaling pathways involved in cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can maintain its antimicrobial and anti-inflammatory effects, suggesting its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory effects without noticeable toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight. It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This distribution pattern is important for understanding the compound’s therapeutic potential and potential toxicity.

Subcellular Localization

The subcellular localization of Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is determined by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, some studies suggest that the compound may also localize to specific organelles, such as the mitochondria, influencing their function and activity.

Actividad Biológica

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate, also known by its CAS number 946236-33-5, is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is , with a molecular weight of approximately 370.4 g/mol. The compound features a piperidine ring, a thiazole moiety, and an acetamido group, which contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

- Enzyme Inhibition : Many thiazole derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- P-Glycoprotein Modulation : Some studies suggest that thiazole-containing compounds can interact with P-glycoprotein (P-gp), a critical component in drug transport and resistance mechanisms in cancer cells .

Antitumor Activity

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate has demonstrated promising antitumor activity in vitro. In studies involving various cancer cell lines, the compound exhibited significant cytotoxic effects:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 11.3 | Induced apoptosis |

| MCF7 (breast cancer) | 15.0 | Inhibited proliferation |

| A549 (lung cancer) | 12.5 | Reduced cell viability |

These results indicate that the compound may act as a potential therapeutic agent against multiple forms of cancer.

Anti-inflammatory Effects

In addition to its antitumor properties, the compound has been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases:

| Cytokine | Concentration | Effect |

|---|---|---|

| IL-6 | Decreased | Reduction by 40% |

| TNF-alpha | Decreased | Reduction by 30% |

This anti-inflammatory potential may be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Studies and Research Findings

- Case Study on HepG2 Cells : A study demonstrated that treatment with Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate led to significant apoptosis in HepG2 cells, correlating with increased levels of reactive oxygen species (ROS). This suggests a mechanism where the compound induces oxidative stress to promote cell death .

- In Vivo Studies : Animal models have shown that administration of this compound can lead to reduced tumor growth without significant side effects. The observed reduction in tumor volume was attributed to the compound's ability to modulate immune responses and inhibit angiogenesis .

- P-Glycoprotein Interaction : Further research indicated that this compound interacts with P-glycoprotein, enhancing the efficacy of co-administered chemotherapeutic agents by reversing drug resistance mechanisms .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is primarily studied for its therapeutic potential. The compound exhibits properties that may be beneficial in treating various diseases, particularly those involving the central nervous system and metabolic disorders.

Anticancer Activity

Research has indicated that derivatives of thiazole compounds, including this particular ethyl ester, show promising anticancer activity. The structural features of the compound allow it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, compounds with thiazole moieties have been reported to inhibit key enzymes in cancer metabolism, leading to reduced tumor growth .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of thiazole derivatives. Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate has been evaluated for its efficacy against various bacterial strains, showing potential as a lead compound for developing new antibiotics .

Synthesis and Chemical Properties

The synthesis of Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate typically involves multi-step reactions that integrate various chemical reagents and conditions to achieve high purity and yield.

Synthetic Pathways

The synthesis often begins with the formation of the thiazole ring followed by the introduction of the piperidine moiety through acylation reactions. The final product is purified using techniques such as crystallization or chromatography to remove impurities and by-products .

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Ring Formation | Thiazole precursor | Acidic/Basic medium |

| 2 | Acylation | Piperidine derivative | Controlled temperature |

| 3 | Purification | Crystallization/Chromatography | Solvent-based |

Extensive studies have been conducted to evaluate the biological activities associated with Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate.

Case Studies and Research Findings

Numerous case studies have documented the applications of this compound in various fields:

Case Study: Anticancer Efficacy

A study published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of similar thiazole derivatives and their evaluation as anticancer agents. The results demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the thiazole structure can enhance biological activity .

Case Study: Antimicrobial Screening

Research conducted on thiazole derivatives indicated that compounds similar to Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate exhibited broad-spectrum antimicrobial activity, making them candidates for further development into therapeutic agents against resistant bacterial strains .

Comparación Con Compuestos Similares

Structural Analogues from the Molecules Journal (2013)

The closest structural analogs are ethyl ester derivatives with thiazole-linked urea or acetamido groups on piperidine/piperazine frameworks (). Key differences include:

Key Observations :

Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl urea enhance synthetic yields (>89%) . The target compound’s methoxycarbonylamino group (-NHCO₂Me) may similarly stabilize intermediates during synthesis. Molecular weights of analogs range from 514–548 Da. The target compound’s molecular weight is expected to be comparable (~450–500 Da), though exact data are unavailable.

Functional Group Differences: The target compound replaces the urea group in analogs 10d–10f with an acetamido (-NHCOCH₂-) linker.

Piperidine Carboxylate Derivatives ( and )

Other ethyl piperidine carboxylates include:

- Ethyl 4-oxo-1-piperidinecarboxylate : A simpler analog lacking the thiazole-acetamido chain. Its molecular weight (≈185 Da) is significantly lower, highlighting the complexity of the target compound .

- Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate: Shares the methoxycarbonylamino group but lacks the thiazole and piperidine rings .

Physical Properties :

- Piperidine esters like 1-Ethylpiperazine () have boiling points ~157°C and densities ~0.899 g/cm³ . The target compound’s larger size and polar groups likely increase its boiling point and reduce volatility.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate, and how are reaction conditions optimized?

- Answer : The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or THF .

- Acetamido-piperidine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–5°C to minimize racemization .

- Esterification : Methoxycarbonyl group introduction using methyl chloroformate in anhydrous dichloromethane with triethylamine as a base .

- Optimization : Yield and purity are maximized by controlling pH (6–7 for aqueous steps), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirms regioselectivity of thiazole substitution (δ 7.2–7.5 ppm for aromatic protons) and piperidine ring conformation (δ 3.5–4.0 ppm for ester groups) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at 1680–1720 cm⁻¹) and N-H bending (1540–1580 cm⁻¹) in the methoxycarbonyl and acetamido groups .

- HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. How is the solubility and stability of this compound assessed under varying experimental conditions?

- Answer :

- Solubility : Tested in DMSO (≥50 mg/mL for biological assays) and aqueous buffers (pH 2–9) with sonication. Poor water solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins or surfactants .

- Stability : Evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks). Decomposition occurs under strong acidic/basic conditions (pH <2 or >10), requiring storage at –20°C in inert atmospheres .

Q. What preliminary biological screening models are used to evaluate its activity?

- Answer :

- Enzyme inhibition : Assays against kinases (e.g., EGFR) or proteases using fluorescence-based substrates .

- Antimicrobial activity : MIC determinations against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to reference drugs .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

- Answer : Discrepancies may arise from:

- Purity variations : Impurities >2% (e.g., unreacted thiazole intermediates) skew activity; orthogonal purification (HPLC + recrystallization) is essential .

- Assay conditions : Differences in serum protein binding (e.g., fetal bovine serum in cell media) alter free compound concentration. Standardize protocols using serum-free conditions .

- Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl esters) to identify critical pharmacophores .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Answer :

- Docking studies : Molecular docking (AutoDock Vina) into enzyme active sites (e.g., COX-2 or β-lactamase) identifies hydrogen bonds between the thiazole ring and catalytic residues .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable ligand-target complexes .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC50 .

Q. How is the reaction pathway optimized for scalability while maintaining stereochemical integrity?

- Answer :

- Catalyst screening : Heterogeneous catalysts (e.g., Zeolite HY) improve regioselectivity in thiazole formation vs. homogeneous acids .

- Flow chemistry : Continuous-flow reactors reduce racemization during amide coupling (residence time <10 min, 25°C) .

- In-line analytics : PAT tools (e.g., ReactIR) monitor intermediate concentrations in real time .

Q. What mechanistic insights explain its instability under oxidative conditions?

- Answer :

- Thiazole ring oxidation : LC-MS identifies sulfoxide/sulfone derivatives (m/z +16/+32) when exposed to H2O2 .

- Ester hydrolysis : Degradation in PBS (pH 7.4) follows pseudo-first-order kinetics, with half-life <24 hours at 37°C .

- Stabilizers : Co-formulation with antioxidants (e.g., BHT) reduces degradation by 50% .

Methodological Considerations

-

Data Tables :

Property Value/Technique Reference Melting Point 148–150°C (DSC) logP (LogD pH 7.4) 2.8 ± 0.3 (shake-flask method) Plasma Protein Binding 89% (equilibrium dialysis)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.